N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
The compound N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, due to its structural similarity with other triazole derivatives, may exhibit significant antiproliferative activity. Triazole derivatives, such as the one synthesized by Lu et al. (2021), have shown inhibitory activity against some cancer cell lines, suggesting potential applications in cancer research and therapy. The synthesis and crystal structure analysis of related compounds have provided insights into their interactions with biological targets, paving the way for the development of new antiproliferative agents (Lu et al., 2021).
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activity against various microorganisms. This research area explores the potential of triazole compounds, including this compound, in the development of new antimicrobial agents, especially in a time when antibiotic resistance is a growing concern (Bektaş et al., 2007).
Enzyme Inhibition
Another promising research application of triazole derivatives is enzyme inhibition, which is crucial in addressing diseases such as Alzheimer's and diabetes. Saleem et al. (2018) focused on the synthesis and biological evaluation of a triazole compound, revealing moderate enzyme inhibition potential. This suggests the possibility of using this compound in designing enzyme inhibitors that could be pivotal in the treatment of neurodegenerative and metabolic diseases (Saleem et al., 2018).
Corrosion Inhibition
In the field of materials science, triazole derivatives have been explored for their corrosion inhibition properties. Bentiss et al. (2009) demonstrated the efficiency of a triazole compound in inhibiting mild steel corrosion in hydrochloric acid medium, achieving up to 98% inhibition efficiency. This highlights the potential application of this compound in corrosion protection, which is vital for extending the life of metal structures and components (Bentiss et al., 2009).
Properties
IUPAC Name |
N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-15-10-8-14(9-11-15)22-17(12-6-7-12)16(20-21-22)18(23)19-13-4-2-3-5-13/h8-13H,2-7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCHNQBPFZIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.